(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
Descripción
Propiedades
IUPAC Name |
(3R,4R)-4-morpholin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c11-8-6-9-5-7(8)10-1-3-12-4-2-10/h7-9,11H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYNAFYREQNMKG-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CNCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@@H]2CNC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of action of morpholinylpyrrolidinol derivatives
An In-Depth Technical Guide to the Mechanism of Action of Morpholinyl-Containing PI3K Inhibitors
Abstract
The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in human cancers has made it one of the most intensely pursued targets for anticancer drug development.[3][4] Within the arsenal of molecules developed to target this pathway, derivatives containing a morpholine moiety have emerged as a particularly successful structural class. These compounds, exemplified by the clinical candidate pictilisib (GDC-0941), function as potent and often selective inhibitors of Class I PI3K isoforms. This technical guide provides an in-depth exploration of the mechanism of action of these morpholinyl-containing derivatives, detailing their molecular interactions, downstream cellular consequences, and the key experimental methodologies used to characterize their activity. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.
The PI3K/Akt/mTOR Signaling Axis: A Central Regulator of Cellular Homeostasis
The PI3K/Akt/mTOR pathway is an intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular stimuli like growth factors and cytokines.[2][5]
Pathway Activation: Upon ligand binding, activated receptors recruit Class I PI3Ks to the plasma membrane.[5] These heterodimeric enzymes, consisting of a regulatory subunit (e.g., p85) and a catalytic subunit (e.g., p110), then execute their primary function: the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][6]
Akt and Downstream Effectors: PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin-homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2] This recruitment facilitates the phosphorylation and subsequent activation of Akt by other kinases, such as PDK1 (at Thr308) and mTOR Complex 2 (mTORC2) (at Ser473).[2]
Once fully active, Akt phosphorylates a multitude of downstream substrates, orchestrating a wide range of cellular processes:
-
Cell Survival: Akt promotes cell survival by inhibiting pro-apoptotic proteins like Bad and the FOXO family of transcription factors.[2]
-
Cell Growth and Proliferation: Akt activates mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating targets like S6 kinase (S6K) and inhibiting the translation repressor 4E-BP1.[5] Akt also contributes to cell cycle progression by phosphorylating and inhibiting cyclin-dependent kinase inhibitors such as p21 and p27.[2]
-
Metabolism: The pathway plays a critical role in metabolic regulation, including glucose uptake and glycolysis.[1]
A key negative regulator of this pathway is the tumor suppressor PTEN (Phosphatase and Tensin Homolog), a phosphatase that counteracts PI3K activity by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[2][7] In many cancers, the loss or mutation of PTEN leads to constitutive activation of the PI3K pathway, driving uncontrolled cell proliferation and survival.[7][8]
Caption: The PI3K/Akt/mTOR signaling pathway and point of inhibition.
Core Mechanism: Competitive Inhibition of the PI3K ATP-Binding Site
Morpholinyl-containing derivatives, such as the well-characterized pan-Class I PI3K inhibitor pictilisib (GDC-0941), function primarily as ATP-competitive inhibitors.[9] They are designed to fit into the ATP-binding pocket of the p110 catalytic subunit of PI3K, directly preventing the kinase from phosphorylating its substrate, PIP2.[9]
Structure-Activity Relationship (SAR) and the Role of the Morpholine Moiety
The morpholine ring is a critical pharmacophore for many PI3K inhibitors.[10] Structural studies have revealed that one of the morpholine groups often forms a key hydrogen bond with the backbone amide of a valine residue (Val828 in p110δ) in the hinge region of the kinase domain.[11] This interaction is crucial for anchoring the inhibitor in the active site and contributes significantly to its potency. The presence of this heterocyclic ring is a common feature among many potent PI3K inhibitors, highlighting its importance in achieving high-affinity binding.[10] Further substitutions on the core scaffold (often a thienopyrimidine or triazine) are optimized to enhance isoform selectivity, potency, and pharmacokinetic properties.[11][12]
Potency and Isoform Selectivity
Different morpholinyl derivatives exhibit varying degrees of potency and selectivity against the four Class I PI3K isoforms (α, β, δ, γ). For instance, pictilisib (GDC-0941) is a potent pan-Class I inhibitor, showing high efficacy against the α and δ isoforms and moderate selectivity against the β and γ isoforms.[9][13] This broad activity can be advantageous in tumors where multiple isoforms contribute to oncogenic signaling. Other derivatives have been engineered to be more isoform-selective, which may offer a better therapeutic window by minimizing off-target effects.[14]
Table 1: In Vitro Kinase Inhibitory Activity of Representative Morpholinyl-Containing PI3K Inhibitors
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Reference |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | [6][9][13] |
| Apitolisib (GDC-0980) | 4 (PI3Kα) | 27 (PI3Kβ) | 7 (PI3Kδ) | 14 (PI3Kγ) | [15] |
| ZSTK474 | 5.0 | 85.0 | 3.9 | 24.0 | [11][14] |
Note: Apitolisib is a dual PI3K/mTOR inhibitor.
Downstream Consequences of PI3K Inhibition
By blocking PI3K catalytic activity, these inhibitors prevent the production of PIP3.[6] This directly leads to:
-
Reduced Akt Activation: Without the PIP3 docking site, Akt cannot be efficiently recruited to the membrane for phosphorylation. This results in a marked reduction in phosphorylated Akt (p-Akt) at both the Thr308 and Ser473 sites.[16][17]
-
Inhibition of Downstream Effectors: The decrease in p-Akt leads to the de-phosphorylation and functional modulation of its substrates. This is readily observed by a reduction in the phosphorylation of PRAS40, S6 ribosomal protein, and GSK3β.[16] The inhibition of Akt-mTORC1 signaling is a key outcome.[16]
These on-target pharmacodynamic effects can be confirmed in preclinical models and patient samples, serving as crucial biomarkers of drug activity.[4][18]
Cellular and Therapeutic Outcomes
The biochemical inhibition of the PI3K pathway translates into profound anti-cancer effects at the cellular and organismal level.
-
Inhibition of Proliferation and Cell Cycle Arrest: By suppressing the pro-growth signals mediated by Akt and mTOR, morpholinyl PI3K inhibitors effectively halt cell proliferation.[6][17] This is often accompanied by an arrest of cells in the G0/G1 phase of the cell cycle.[17]
-
Induction of Apoptosis: The PI3K/Akt pathway is a powerful pro-survival signal. Its inhibition removes the suppressive brakes on pro-apoptotic machinery, leading to programmed cell death.[17] Studies have shown that treatment with compounds like GDC-0941 increases the percentage of apoptotic cells in various cancer models.[16]
-
Combination Therapy: Dysregulation of the PI3K pathway can contribute to resistance against other cancer therapies.[9] Combining PI3K inhibitors with standard-of-care agents, such as docetaxel in breast cancer, can enhance antitumor activity and overcome resistance mechanisms.[16]
Clinical trials have evaluated pan-PI3K inhibitors like pictilisib in a range of advanced solid tumors, demonstrating a manageable safety profile and signs of antitumor activity, particularly in patients with tumors harboring PIK3CA mutations or PTEN loss.[4][18][19]
Key Experimental Methodologies
A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel morpholinylpyrrolidinol derivative.
Caption: Experimental workflow for evaluating a novel PI3K inhibitor.
Protocol 1: Western Blotting for PI3K Pathway Inhibition in Cell Culture
Causality: This protocol is designed to provide direct evidence of on-target activity within a cellular context. By measuring the phosphorylation status of Akt and its downstream effector S6, we can confirm that the compound is engaging PI3K and effectively blocking the signaling cascade. A dose-dependent decrease in phosphorylation is a hallmark of a potent and specific inhibitor.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., U87MG glioblastoma, MCF7 breast cancer) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal pathway activity.
-
Treat cells with increasing concentrations of the morpholinyl derivative (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a known PI3K inhibitor like pictilisib as a positive control.
-
For the final 15-30 minutes of incubation, stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) to robustly activate the PI3K pathway.
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6
-
Actin or Tubulin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Cell Viability Assay (MTS Assay)
Causality: This assay directly measures the functional consequence of PI3K pathway inhibition on cell proliferation and survival. A reduction in cell viability demonstrates the compound's cytostatic or cytotoxic effect, which is the desired therapeutic outcome. This allows for the determination of key metrics like the GI50 (concentration for 50% growth inhibition).
Methodology:
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the morpholinyl derivative in culture medium.
-
Treat the cells with the compound across a wide concentration range (e.g., 1 nM to 10 µM) in triplicate. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
MTS Reagent Addition:
-
Add MTS reagent (or a similar reagent like WST-1) to each well according to the manufacturer's instructions. This reagent is converted by metabolically active cells into a colored formazan product.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-4 hours until color development is sufficient.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the GI50 value.
-
Conclusion
Morpholinyl-containing derivatives represent a cornerstone in the development of PI3K pathway inhibitors. Their mechanism of action is centered on the ATP-competitive inhibition of Class I PI3K enzymes, a process critically dependent on the interaction of the morpholine moiety with the kinase hinge region. This direct target engagement leads to a cascade of downstream effects, including the suppression of Akt and mTOR signaling, which ultimately culminates in reduced cell proliferation and the induction of apoptosis in cancer cells. A rigorous and logical application of biochemical and cell-based assays is essential to fully elucidate the mechanism and therapeutic potential of novel compounds within this important chemical class.
References
- GDC-0941: Selective PI3K Inhibitor for Precise PI3K/Akt Pathway Suppression. (2026, February 11). Vertex AI Search.
-
PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
PI3K/AKT/mTOR signaling. GeneGlobe - QIAGEN. [Link]
-
A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. (2022, April 28). Frontiers in Oncology. [Link]
-
Sarkera, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]
-
Wallin, J. J., et al. (2012). GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. Clinical Cancer Research, 18(14), 3901-3911. [Link]
-
Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86. [Link]
-
Yamamoto, N., et al. (2017). Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. Investigational New Drugs, 35(2), 185-195. [Link]
-
Apitolisib. Dual PI3K/mTOR inhibitor, Oncolytic. Informa. [Link]
-
Compound: APITOLISIB (CHEMBL1922094). ChEMBL - EMBL-EBI. [Link]
-
Definition of apitolisib. NCI Drug Dictionary - National Cancer Institute. [Link]
-
PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. (2022, August 9). MDPI. [Link]
-
The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PMC. [Link]
-
A Study of PI3-Kinase Inhibitor GDC-0941 in Combination With Paclitaxel, With and Without Bevacizumab or Trastuzumab, and With Letrozole, in Participants With Locally Recurrent or Metastatic Breast Cancer. ClinicalTrials.Veeva. [Link]
-
PI3K/mTOR pathway and mechanistic effects of GDC-0980 treatment in tumour cell lines. ResearchGate. [Link]
-
Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells. (2021, October 26). PMC - NIH. [Link]
-
Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]
-
Virtual Screening of Natural Compounds as Potential PI 3 K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. (2021, January 18). MDPI. [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
-
Wang, J., et al. (2012). Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][3][6][7]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 339-42. [Link]
-
Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544, 221-8. [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC - NIH. [Link]
-
Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. PMC - NIH. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PMC. [Link]
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]
-
Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research - AACR Journals. [Link]
-
Functional Testing to Characterize and Stratify PI3K Inhibitor Responses in Chronic Lymphocytic Leukemia. PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021, February 13). MDPI. [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC. [Link]
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC. [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). International Journal of Health Sciences. [Link]
-
Chemical structures of PI3K inhibitors highlighted in this article. ResearchGate. [Link]
-
Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. PubMed. [Link]
-
Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. [Link]
-
Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]
-
Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Future Medicinal Chemistry. [Link]
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pik-93.com [pik-93.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Portico [access.portico.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe handling and storage procedures for (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol hydrochloride
Application Note: Safe Handling and Storage of (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol Hydrochloride
Executive Summary
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol hydrochloride is a high-value Chiral Building Block (CBB) employed in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors (e.g., JAK, CDK) and G-protein coupled receptor (GPCR) ligands.[1] Its structure features a pyrrolidine core substituted with a morpholine ring and a hydroxyl group, provided as a hydrochloride salt to enhance stability and solubility.
This guide outlines the critical protocols for the safe handling, storage, and solubilization of this compound. Due to its specific stereochemistry and functional density, maintaining its integrity through rigorous environmental controls is as critical as operator safety.
Physicochemical Profile & Identification
Before handling, verify the compound identity and physical state. This intermediate is typically supplied as a hygroscopic solid.
| Property | Description |
| Chemical Name | (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol hydrochloride |
| Chemical Class | Functionalized Pyrrolidine / Morpholine Derivative |
| Appearance | White to off-white crystalline solid or powder |
| Molecular Weight | ~208.69 g/mol (Monohydrochloride basis; verify batch stoichiometry) |
| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents (Hexane, DCM) |
| Hygroscopicity | High (Rapidly absorbs atmospheric moisture) |
| Chirality | (3R, 4R) - Enantiopure |
Risk Assessment & Safety Standards (HSE)
While specific toxicological data (LD50) for this specific isomer may be limited, its structural components (pyrrolidine, morpholine) dictate a "Default to High Caution" approach.
Hazard Classification (GHS)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)[2]
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2]
Personal Protective Equipment (PPE)
-
Respiratory: N95/P2 particulate respirator minimum. Use a full-face respirator if handling open powder outside a fume hood.[1]
-
Dermal: Nitrile gloves (double-gloving recommended for solution preparation).[1]
-
Ocular: Chemical safety goggles.
Storage Protocols: Preserving Stereochemical Integrity
The primary threat to this compound is moisture-induced degradation (clumping, hydrolysis) and potential racemization under extreme conditions, though the HCl salt stabilizes the amine.
Storage Conditions
-
Temperature: Long-term storage at -20°C is optimal. Short-term (active use) at 2-8°C .
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen ).
-
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is mandatory.
Desiccation Strategy
Due to the hygroscopic nature of the HCl salt, the vial must be warmed to room temperature before opening to prevent water condensation on the solid.
DOT Diagram: Safe Retrieval Workflow
Caption: Workflow for retrieving hygroscopic salts from cold storage to prevent degradation.
Handling & Solubilization Protocol
Weighing Procedure
-
Environment: Weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.
-
Static Control: Use an anti-static gun or ionizer bar, as dry HCl salts often carry static charges that cause powder scattering.
-
Tools: Use plastic or stainless steel spatulas. Avoid aluminum (potential corrosion from acidic salt).
Solubilization (Stock Solution Preparation)
The compound is an HCl salt, meaning aqueous solutions will be acidic .
-
Solvent Choice:
-
DMSO: Recommended for biological assays (Stock conc: 10–100 mM).
-
Water: Suitable, but ensure pH is buffered if used in sensitive cellular assays.
-
Protocol: Preparing a 10 mM Stock in DMSO
-
Calculate mass required:
. -
Weigh the solid into a pre-labeled amber vial.
-
Add anhydrous DMSO (99.9%) slowly down the side of the vial.
-
Vortex gently for 30 seconds. If dissolution is slow, sonicate in a water bath at ambient temperature for 2 minutes.
-
Self-Validating Step: Inspect solution for clarity. Any turbidity suggests moisture contamination or degradation.
DOT Diagram: Solubilization Decision Tree
Caption: Decision tree for solvent selection and pH management during solubilization.
Emergency Procedures
-
Inhalation: Remove victim to fresh air immediately. If breathing is difficult, administer oxygen.[2]
-
Skin Contact: Brush off loose particles before washing. Rinse with soap and water for 15 minutes.[2]
-
Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids.[3] Do not use neutralizing agents.
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrrolidin-3-ol derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Washington, DC: U.S. Department of Labor. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.[2][3]0. Retrieved from [Link]
Sources
Troubleshooting common side reactions in (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol synthesis
[1]
Ticket ID: SYN-PYR-MOR-04 Status: Open Subject: Troubleshooting Aminolysis of Chiral Epoxypyrrolidines Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The synthesis of (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol typically involves the nucleophilic ring-opening of an activated N-protected-3,4-epoxypyrrolidine with morpholine.[1] While conceptually simple, this reaction is prone to specific failure modes including elimination (formation of pyrrolines) , poor conversion , and stereochemical erosion .[1]
This guide treats your synthesis as a system. We analyze the inputs (catalysts, solvents) and outputs (impurities) to diagnose the root cause of failure.
Visualizing the Reaction Landscape
Before troubleshooting, verify your reaction pathway.[1] The diagram below maps the desired
Figure 1: Mechanistic divergence in the aminolysis of epoxypyrrolidines.
Module 1: Troubleshooting Low Conversion & Stalling
Symptom: TLC/LCMS shows starting material remaining after 24h. Adding more morpholine does not help.[1]
| Potential Cause | Diagnostic Check | Corrective Action |
| Catalyst Poisoning | Are you using a Lewis Acid (e.g., | Switch to Protic Activation. Lewis acids can be deactivated by the basic morpholine. Use water-assisted aminolysis (see Protocol A) or a mild Brønsted acid promoter.[1] |
| Steric Crowding | Is your N-protecting group bulky (e.g., Trityl)? | Switch to N-Boc or N-Cbz. The 3,4-position is sterically sensitive. Large N-groups can shield the endo face of the epoxide. |
| Solvent Shelling | Are you using dry THF or Toluene? | Increase Polarity. |
Deep Dive: The "Water Effect"
Contrary to standard moisture-sensitive chemistry, water is a catalyst here.[1] It activates the epoxide oxygen via hydrogen bonding, making the carbon more electrophilic without the risk of strong acid-catalyzed polymerization.
Module 2: Impurity Profile (Side Reactions)
Symptom: Product forms, but yield is low. LCMS shows peaks with M-18 or M+18 mass shifts.[1]
Issue A: Elimination (The "M-18" Peak)
-
Observation: Formation of an allylic alcohol (3-pyrrolin-3-ol derivative).[1]
-
Cause: Morpholine acts as a base rather than a nucleophile.[1] This occurs at high temperatures (>80°C) or if the epoxide is sterically hindered.[1]
-
Fix:
Issue B: Hydrolysis (The "M+18" Peak)
-
Observation: Formation of the 3,4-diol.[1]
-
Cause: Competitive attack by water if using aqueous conditions with insufficient morpholine excess.[1]
-
Fix: Ensure Morpholine equivalents are >3.0 eq relative to the epoxide. Morpholine is a better nucleophile than water, but concentration drives the selectivity.
Module 3: Stereochemical Integrity
Symptom: You isolated the product, but the optical rotation is off, or chiral HPLC shows two peaks.
The Geometric Rule: Epoxide opening is stereospecific (anti-addition).[1]
-
To get (3R,4R) (Trans): You generally need a meso-epoxide (cis-epoxide) opened via a chiral catalyst (desymmetrization) OR an enantiopure epoxide opened by an achiral amine.[1]
-
Note: If you start with
-Boc-3-pyrroline and epoxidize it (mCPBA), you get the meso-epoxide.[1] Opening this with morpholine gives a racemic mixture of (3R,4R) and (3S,4S).[1]
Decision Tree for Stereochemistry:
Figure 2: Stereochemical outcome prediction based on starting material.
Corrective Action: If you need pure (3R,4R) and are currently getting a racemate:
Module 4: Isolation & Purification Protocols
Symptom: "I can't get the product out of the water layer." The product contains a secondary amine (pyrrolidine ring, if deprotected), a tertiary amine (morpholine), and an alcohol.[1] It is extremely polar.[1]
Protocol A: Water-Promoted Synthesis (Green & Robust)
Best for minimizing elimination and polymerization.[1]
-
Setup: Dissolve
-Boc-3,4-epoxypyrrolidine (1.0 eq) in water (0.5 M concentration). -
Reagent: Add Morpholine (3.0 – 5.0 eq).[1]
-
Reaction: Stir vigorously at 45°C for 12–18 hours.
-
Note: The mixture may be heterogeneous initially but should clear up.
-
-
Workup (The Critical Step):
-
Purification:
Protocol B: Lewis Acid Catalyzed ( )
Best for sluggish substrates.[1]
-
Setup: Dissolve epoxide in Acetonitrile (
) . -
Catalyst: Add
(0.5 eq).-
Warning:
is an oxidant; handle with care.[1]
-
-
Reagent: Add Morpholine (1.5 eq).
-
Reaction: Stir at Room Temperature.
-
Workup: Quench with water, extract with EtOAc.
References
-
Regioselective Aminolysis of Epoxides: Azizi, N., & Saidi, M. R. (2005).[1] Highly regioselective and chemoselective aminoysis of epoxides in water. Organic Letters.
-
Lanthanum Triflate Catalysis: Kuriyama, M., et al. (2021).[1][7] Highly Regioselective 5-endo-tet Cyclization of 3,4-Epoxy Amines into 3-Hydroxypyrrolidines Catalyzed by La(OTf)3.[1][7][8] Chemistry – A European Journal.[1] [1]
-
Synthesis of Chiral Pyrrolidines: Pandey, S. K., et al. (2006).[1] Recent advances in the synthesis of pyrrolidines and piperidines: a review. Current Organic Chemistry.
-
Morpholine Scaffold in Drugs: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry.
Sources
- 1. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Regioselective 5-endo-tet Cyclization of 3,4-Epoxy Amines into 3-Hydroxypyrrolidines Catalyzed by La(OTf)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Synthesis of 3,4-Disubstituted Pyrrolidines
Welcome to the technical support center for the synthesis of 3,4-disubstituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their synthetic routes. The pyrrolidine ring is a vital scaffold in numerous pharmaceuticals and natural products, making stereochemical control paramount.[1][2][3][4][5] This guide provides practical, in-depth solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition reaction is giving a low diastereomeric ratio (d.r.). What are the first parameters I should investigate?
A1: Low diastereoselectivity in [3+2] cycloadditions often stems from suboptimal reaction conditions. The first parameters to investigate are solvent and temperature. The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[6] Experiment with a range of solvents from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., THF, acetonitrile). Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy.[6]
Q2: I am using an organocatalyst for a Michael addition-cyclization cascade, but the diastereoselectivity is poor. What could be the issue?
A2: In organocatalytic cascades, the catalyst structure and loading are critical.[7][8][9] The catalyst's steric bulk and functional groups create a chiral environment that directs the stereochemical outcome. If diastereoselectivity is low, consider screening a panel of related organocatalysts with different steric and electronic properties. Also, optimize the catalyst loading; both too little and too much catalyst can be detrimental to selectivity.
Q3: Can the nature of the protecting group on my nitrogen precursor affect the diastereoselectivity?
A3: Absolutely. The N-protecting group can have a profound steric and electronic influence on the reaction's transition state. For instance, in metal-catalyzed reactions, a coordinating protecting group can interact with the metal center, altering the geometry of the reactive intermediate. In substrate-controlled reactions, a bulky protecting group can effectively shield one face of the molecule, directing the approach of the incoming reagent. It is often worthwhile to screen a variety of N-protecting groups (e.g., Boc, Cbz, Ts, Bn) to find the optimal balance of reactivity and selectivity.
Q4: My reaction works well for aromatic substrates but gives poor diastereoselectivity with aliphatic ones. Why is this happening and how can I fix it?
A4: This is a common challenge. Aromatic substrates often benefit from stabilizing electronic interactions (e.g., π-π stacking) in the transition state, which can enhance facial discrimination. Aliphatic substrates lack these interactions, leading to a less organized transition state and lower diastereoselectivity. To improve selectivity for aliphatic substrates, you may need to switch to a more sterically demanding catalyst or chiral auxiliary to enforce a specific conformation.[10] Additionally, increasing the steric bulk of other substituents on the reactants can sometimes improve stereocontrol.
Troubleshooting Guides
Guide 1: Optimizing Diastereoselectivity in 1,3-Dipolar Cycloadditions of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for constructing polysubstituted pyrrolidines, capable of generating up to four stereocenters in a single step.[11][12] However, achieving high diastereoselectivity can be challenging.
Problem: Low endo/exo selectivity.
-
Causality: The endo/exo selectivity is determined by the relative energies of the corresponding transition states. Steric hindrance and secondary orbital interactions play a crucial role.
-
Solutions:
-
Metal/Ligand System Modification: In metal-catalyzed reactions, the choice of metal and chiral ligand is paramount.[13][14][15] For example, silver and copper complexes are commonly used.[6] The ligand's structure dictates the chiral environment around the metal center. Screening different ligands (e.g., BOX, PyBOX, phosphines) can identify a system that provides a more rigid and selective transition state.
-
Substrate Modification: The electronic nature of the dipolarophile is key. Electron-withdrawing groups on the alkene can enhance secondary orbital interactions, often favoring the endo product. The steric bulk of substituents on both the azomethine ylide and the dipolarophile can be tuned to disfavor one transition state over the other.
-
Solvent Effects: Less coordinating solvents can lead to a tighter association between the catalyst and the substrate, often resulting in higher selectivity.
-
Experimental Protocol: Screening of Chiral Ligands for a Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the copper(I) precursor (e.g., Cu(OTf)₂·C₆H₆, 0.02 mmol).
-
Add the chiral ligand (0.022 mmol) in the chosen dry solvent (e.g., toluene, 1.0 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the imine (azomethine ylide precursor, 0.2 mmol) and the dipolarophile (0.24 mmol).
-
Stir the reaction at the desired temperature (e.g., -20 °C, rt, or 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction and purify by column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or the purified product.
| Ligand Type | Metal Precursor | Typical Solvent | Expected Outcome |
| Chiral Bisoxazoline (BOX) | Cu(OTf)₂ | Toluene | High enantioselectivity, variable diastereoselectivity |
| Chiral Phosphine | AgOAc | DCM | Often favors exo products |
| Fesulphos | Cu(I) | Toluene | Excellent for specific substrates, high endo-selectivity |
This table provides a general guideline. Optimal conditions will be substrate-dependent.
Guide 2: Enhancing Diastereoselectivity in Substrate-Controlled Reactions
When the stereochemical outcome is primarily dictated by the inherent chirality of the substrate, strategic modifications to the starting material can significantly improve diastereoselectivity.
Problem: A chiral starting material provides only moderate facial selectivity in a cyclization reaction.
-
Causality: The existing stereocenter(s) may not be exerting sufficient steric or electronic influence to effectively block one face of the reactive intermediate.
-
Solutions:
-
Introduction of a Bulky Protecting Group: As illustrated in the workflow below, adding a sterically demanding protecting group (e.g., TBDPS, trityl) near the reactive center can create a strong steric bias, forcing the reaction to proceed from the less hindered face.
-
Use of a Chiral Auxiliary: Covalently attaching a chiral auxiliary to the substrate introduces a powerful stereodirecting element.[10] Auxiliaries like Evans oxazolidinones or SAMP/RAMP are highly effective due to their rigid conformations, which effectively shield one face of the molecule.[10] The auxiliary can be cleaved after the key stereodefining step.
-
Chelation Control: If the substrate has coordinating groups (e.g., hydroxyl, ether), using a Lewis acidic metal catalyst can lead to the formation of a rigid cyclic intermediate. This chelation can lock the conformation of the substrate, leading to a highly selective reaction. Ytterbium triflate (Yb(OTf)₃) is one such Lewis acid known to catalyze these types of reactions with high diastereoselectivity.[16]
-
Workflow for Troubleshooting Low Diastereoselectivity in Substrate-Controlled Reactions
Caption: Troubleshooting workflow for substrate-controlled reactions.
Guide 3: Addressing Challenges in Organocatalytic Cascade Reactions
Organocatalytic cascade reactions, which form multiple bonds in a single pot, are elegant and efficient.[7][8][9] However, their complexity can make troubleshooting difficult. A common cascade for pyrrolidine synthesis involves a Michael addition followed by an intramolecular cyclization.
Problem: A single diastereomer is obtained, but the yield is low due to the formation of side products.
-
Causality: The reaction conditions may favor side reactions, or the desired cyclization step may be slow, allowing for decomposition or alternative reaction pathways of the Michael adduct intermediate. For instance, the initial Michael addition might be reversible.
-
Solutions:
-
Temperature Staging: The optimal temperature for the initial Michael addition may differ from that of the subsequent cyclization. Consider running the first part of the reaction at a lower temperature to maximize stereoselectivity and then increasing the temperature to drive the cyclization to completion.[8]
-
Additive Screening: The addition of a co-catalyst or an acid/base additive can sometimes selectively accelerate the desired cyclization step over competing pathways. For example, in some amine-catalyzed reactions, a carboxylic acid additive can facilitate iminium ion formation and turnover.
-
Solvent Optimization: The solvent can influence the relative rates of the cascade steps. A more polar solvent might stabilize a charged intermediate, accelerating the cyclization.
-
Reaction Mechanism: Organocatalyzed Michael-Cyclization Cascade
Caption: Organocatalyzed cascade for pyrrolidine synthesis.
References
-
Cheng, T., Meng, S., & Huang, Y. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters, 15(9), 2358–2361. [Link][7][8][9]
-
Nájera, C., & Yus, M. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 51(40), 8438-8457. [Link][13]
-
Caputo, D., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(16), 4999. [Link][1]
-
Foulkes, J. M., & Sweeney, J. B. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9647-9665. [Link][17]
-
Singh, A. K., et al. (2023). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. ChemRxiv. [Link]
-
Cheng, T., Meng, S., & Huang, Y. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters. [Link][8]
-
Alonso, I., et al. (2019). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Organic & Biomolecular Chemistry, 17(2), 294-298. [Link]
-
Vicentini, H., et al. (2020). Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate. [Link][14]
-
Carretero, J. C., et al. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications. [Link][15]
-
Cheng, T., Meng, S., & Huang, Y. (2013). A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade. The Hong Kong University of Science and Technology. [Link][9]
-
Pandey, G., & Banerjee, P. (2013). Catalytic Asymmetric Construction of Spiropyrrolidines via 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate. [Link]
-
Gandon, V., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link][11]
-
Reddy, K. S., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]
-
Reddy, R. S., et al. (2006). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 8(22), 5029-5032. [Link][18]
-
Che, C., et al. (2009). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Organic Letters, 11(16), 3562-3565. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Knowles, R. R., et al. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 378(6624), 1113-1118. [Link][2]
-
Padwa, A., et al. (2001). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. The Journal of Organic Chemistry, 66(8), 2742-2750. [Link]
-
Yeh, M.-C. P., et al. (2010). Gold(I)-Catalyzed Diastereoselective Pyrrolidine Synthesis. Synfacts, 2010(12), 1383. [Link]
-
Maison, W. (2018). Pyrrolidines as Chiral Auxiliaries. SciSpace. [Link]
-
Dakin, L. A. (n.d.). Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives. [Link]
-
Palacios, F., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Kerr, M. A., et al. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(14), 5761-5764. [Link][16]
-
Padwa, A., et al. (2001). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]
-
Shainurova, A. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. [Link][3]
-
Gandon, V., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(13), 8036-8046. [Link][12]
-
Shainurova, A. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(1), 123. [Link][4]
-
Lombardo, M., et al. (2025). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. The Journal of Organic Chemistry. [Link]
-
Sci-Hub. (n.d.). Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines. [Link]
-
Felpin, F.-X., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Organic Letters, 24(10), 1941-1954. [Link][5]
-
Sibi, M. P., et al. (2012). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 14(18), 4786-4789. [Link]
-
D'hooghe, M., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 82(19), 10092-10109. [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
Kerr, M. A., et al. (2005). Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. Organic Letters, 7(5), 953-955. [Link]
-
Kurbanov, R. B., et al. (2021). A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition. Symmetry, 13(11), 2197. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
Resolving diastereoselectivity issues in 1,3-dipolar cycloaddition reactions for pyrrolidine synthesis
Status: Operational Subject: Troubleshooting 1,3-Dipolar Cycloaddition (1,3-DC) for Pyrrolidine Synthesis Ticket Focus: Diastereoselectivity (endo vs. exo control) Assigned Specialist: Senior Application Scientist
Diagnostic Framework: The Mechanics of Selectivity
Before troubleshooting, you must diagnose the root cause of your selectivity issues. In 1,3-DC reactions involving azomethine ylides, diastereoselectivity is primarily dictated by the geometry of the metal-bound dipole and the approach of the dipolarophile.
The "W" vs. "S" Dipole Geometry
The azomethine ylide can coordinate to the metal center in two geometries. This is the single most critical variable in your experiment.
-
W-Shaped Dipole: Typically leads to the 2,5-cis pyrrolidine (often the endo product relative to the metal).
-
S-Shaped Dipole: Typically leads to the 2,5-trans pyrrolidine.
Mechanism & Decision Tree:
Figure 1: Decision tree illustrating how metal coordination influences dipole geometry and subsequent diastereomeric outcomes.
Troubleshooting Guide (Q&A)
Issue 1: "I am getting a 1:1 mixture of endo and exo isomers."
Diagnosis: Loss of Kinetic Control. The endo pathway is usually favored by secondary orbital interactions (SOI), but it is reversible. If the reaction temperature is too high, the system equilibrates to the thermodynamic mix (often favoring exo due to sterics).
Corrective Actions:
-
Thermal Crash: Lower the temperature to -20°C or -78°C. This freezes the reaction in the kinetic (endo) well.
-
Ligand Bulk: Switch to a ligand with "roofing" sterics (e.g., Ferrocene-based ligands like Fesulphos or ThioClickFerrophos ). These create a chiral pocket that physically blocks the exo approach vector.
Issue 2: "I need the exo isomer, but I'm getting endo."
Diagnosis: Strong Secondary Orbital Interactions (SOI). The electronic attraction between the dipole and the electron-withdrawing group (EWG) on the dipolarophile is too strong.
Corrective Actions:
-
Switch Metal Center: If using Ag(I), switch to Cu(I) or Zn(II) . Ag(I) often permits a flatter, W-shaped dipole favoring endo. Cu(I) adopts a tetrahedral geometry that can force an S-shaped dipole or sterically crowd the endo path, pushing the reaction toward exo.
-
Solvent Polarity: Switch to a polar solvent (e.g., Acetonitrile). Polar solvents stabilize the zwitterionic transition states differently, often diminishing the SOI advantage of the endo path.
Issue 3: "My reaction stalls or yields are low despite high catalyst loading."
Diagnosis: Product Inhibition or Catalyst Poisoning. The basic amine in the pyrrolidine product can coordinate to the metal catalyst more strongly than the starting imine, killing the catalytic cycle.
Corrective Actions:
-
Add a Proton Sponge: Add 10-20 mol% of a weak acid or a hindered base that buffers the system.
-
Change Counter-ion: Switch from AgOAc to AgSbF₆ or Cu(CH₃CN)₄PF₆ . Non-coordinating anions (SbF₆⁻, PF₆⁻) open up coordination sites on the metal, making it more robust against product inhibition.
Optimization Protocols
Protocol A: High-Selectivity Ag(I) Catalyzed Synthesis
Best for: 2,5-cis-endo pyrrolidines.
Reagents:
-
AgOAc (3-5 mol%)
-
Chiral Ligand (e.g., Phosphoramidite or Ferrocenyl phosphine) (3.3-5.5 mol%)
-
Base: Et₃N (1.1 equiv)
-
Solvent: DCM or Toluene (0.1 M)
Workflow:
-
Catalyst Pre-complexation: In a flame-dried Schlenk tube, dissolve AgOAc and Ligand in dry solvent. Stir at RT for 30 mins. Visual Check: Solution should be clear.
-
Dipole Formation: Add the imino ester (dipole precursor) and Et₃N. Stir for 10 mins.
-
Cycloaddition: Cool to -20°C . Add the dipolarophile (alkene) slowly.
-
Quench: Filter through a short pad of Celite to remove silver salts.
-
Analysis: Do NOT evaporate to dryness immediately if the product is volatile. Analyze crude mixture by ¹H NMR for dr before purification.
Protocol B: Solvent Selection Matrix
Solvent choice drastically affects dr by altering the tightness of the ion pair.
| Solvent | Dielectric Constant | Effect on dr | Recommended For |
| Toluene | 2.38 | High | Maximizing endo selectivity (tight ion pair). |
| THF | 7.58 | Moderate | Substrates with solubility issues in toluene. |
| DCM | 8.93 | Moderate | General screening; good for Ag(I) salts. |
| Acetonitrile | 37.5 | Variable | Can reverse selectivity to exo or promote stepwise mechanisms. |
Advanced FAQ: Niche Scenarios
Q: Can I use water as a solvent? A: Yes, but with caveats. "On-water" reactions can accelerate rates due to hydrophobic effects, but you often lose diastereocontrol unless you use a specific surfactant-catalyst system. For high dr, stick to anhydrous organic solvents.
Q: My dipolarophile is an electron-rich alkene. The reaction won't work. A: Standard 1,3-DC is HOMO(dipole)-LUMO(dipolarophile) controlled. Electron-rich alkenes raise the LUMO, creating a mismatch.
-
Fix: You need an Inverse Electron Demand setup. Use a highly electron-deficient dipole (e.g., derived from trifluoroacetaldehyde) or add a Lewis Acid (like Zn(OTf)₂) to lower the LUMO of the dipole.
Q: How do I verify the endo/exo ratio accurately? A: ¹H NMR is the gold standard. Look for the benzylic proton (if using Ph-based imines).
-
Endo: Typically appears upfield (shielded by the phenyl ring).
-
Exo: Typically appears downfield.
-
Note: Always verify with NOESY experiments for new scaffolds.
References
-
Grigg, R. (1987). Protoptropic routes to 1,3-dipoles. 1,3-Dipolar cycloadditions to imines. Chemical Society Reviews, 16, 89-121. Link
-
Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910. Link
-
Cabrera, S., et al. (2000). Highly Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides Catalyzed by Copper(I) Complexes.[1] Journal of the American Chemical Society, 122(49), 12383–12384. Link (Key reference for Fesulphos/Cu systems).
-
Oura, I., et al. (2010).[2] Highly Endo-Selective and Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylide with α-Enones Catalyzed by a Silver(I)/ThioClickFerrophos Complex.[2] Organic Letters, 12(8), 1752–1755. Link
-
Adrio, J., & Carretero, J. C. (2019). Stereochemical Diversity in the Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Communications, 55, 11979-11991. Link
Sources
Analytical techniques for the structural validation of (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
An In-Depth Comparative Guide to the Structural Validation of (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the unambiguous structural validation of chiral molecules is a cornerstone of safe and effective therapeutic design. The specific stereochemistry of a molecule like (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol, a novel chiral entity with potential applications in medicinal chemistry, dictates its pharmacological and toxicological profile.[1][2] This guide provides a comprehensive comparison of modern analytical techniques essential for the complete structural elucidation and stereochemical confirmation of this and structurally related compounds. We will delve into the causality behind experimental choices, presenting not just protocols, but a strategic workflow for achieving unequivocal structural validation.
The Strategic Imperative of Orthogonal Validation
Our comparative analysis will focus on the following core techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular connectivity and relative stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine enantiomeric purity and separate stereoisomers.
-
X-ray Crystallography: To provide the definitive absolute and relative stereochemistry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups present in the molecule.
Below is a logical workflow for the structural validation process:
Caption: A logical workflow for the structural validation of a chiral molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule.[3] For (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential to assign all proton and carbon signals and to establish the bonding framework.
Expert Insights on Causality:
The chemical shifts of protons on the pyrrolidine ring are particularly informative for deducing the cis or trans relationship of the substituents.[3][4] In the case of a (3R,4R) configuration, the protons at C3 and C4 are expected to be on the same face of the pyrrolidine ring. The coupling constants (J-values) between these protons, observable in the ¹H NMR spectrum, can provide crucial information about their dihedral angle and thus their relative stereochemistry.[5] Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, offering definitive evidence for the relative configuration of the stereocenters.[5]
Comparative Data: Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (ppm) | Rationale |
| Pyrrolidine H2, H5 | 2.5 - 3.5 | Adjacent to the nitrogen atom, leading to deshielding.[3] |
| Pyrrolidine H3, H4 | 3.8 - 4.5 | Attached to carbons bearing electronegative oxygen and nitrogen atoms. |
| Morpholine H2', H6' | 3.6 - 3.8 | Adjacent to the oxygen atom. |
| Morpholine H3', H5' | 2.4 - 2.7 | Adjacent to the nitrogen atom. |
| Hydroxyl OH | Variable | Dependent on solvent and concentration. |
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard ¹H NMR spectrum to assess purity and identify all proton signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon signals.
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the morpholine and pyrrolidine rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Perform a NOESY experiment to identify protons that are close in space, providing evidence for the relative stereochemistry.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, which is a critical first step in structural validation. High-resolution mass spectrometry (HRMS) can also determine the elemental formula, adding another layer of confidence.
Expert Insights on Causality:
For (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol, electrospray ionization (ESI) is the preferred ionization technique due to the presence of basic nitrogen atoms, which are readily protonated.[6] The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, and the resulting fragmentation pattern can provide further structural information, such as the loss of the morpholine ring.[7]
Comparative Data: Expected Mass Spectrometry Signals
| Ion | Expected m/z (Monoisotopic) | Technique |
| [M+H]⁺ | 187.1441 | HRMS (ESI+) |
| [M+Na]⁺ | 209.1260 | HRMS (ESI+) |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental formula.
Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[8][9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11][12]
Expert Insights on Causality:
The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds, including those with pyrrolidine scaffolds.[8][13] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.[8]
Comparative Data: Chiral Stationary Phase Selection
| CSP Type | Typical Mobile Phase | Advantages | Considerations |
| Polysaccharide-based | n-Hexane/Isopropanol | Broad applicability, good resolution.[13] | May require optimization of the mobile phase ratio. |
| Macrocyclic Glycopeptide-based | Methanol/Water/Buffers | Robust, good for polar compounds.[8] | Can be more expensive. |
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a CHIRALPAK® series column.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
X-ray Crystallography: The Definitive Answer
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[14]
Expert Insights on Causality:
The ability to grow a suitable crystal is the primary limitation of this technique. For molecules that are oils or amorphous solids, derivatization to form a crystalline salt or co-crystal can sometimes be a successful strategy. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry beyond any doubt.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Attempt to grow single crystals of the compound from various solvents or solvent mixtures using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15][16] It is particularly useful for confirming the presence of key structural features.
Expert Insights on Causality:
For (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol, the FTIR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, the C-N stretch of the amines, and the C-O stretch of the ether in the morpholine ring.[17] While not providing detailed stereochemical information, it serves as a quick and valuable confirmation of the molecule's gross structural features.
Comparative Data: Key FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3200 - 3600 (broad) |
| C-H (alkane) | 2850 - 3000 |
| C-N (amine) | 1020 - 1250 |
| C-O (ether) | 1070 - 1150 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Conclusion
The structural validation of a chiral molecule like (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol requires a multi-faceted and logical approach. By systematically employing a combination of NMR spectroscopy, mass spectrometry, chiral HPLC, X-ray crystallography, and FTIR spectroscopy, researchers can build a comprehensive and irrefutable body of evidence to confirm the molecule's identity, purity, and stereochemistry. This rigorous validation is not merely a procedural step but a fundamental requirement for advancing drug discovery and development programs with confidence.
References
- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem.
- A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
- Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Benchchem.
- Mass spectra of morpholine cation and fragment ions which are... ResearchGate.
- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.
- The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 7 p... ResearchGate.
- Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines. Benchchem.
- A Comparative Guide to Determining Pyrrolidine Derivative Stereochemistry: X-ray Crystallography in Focus. Benchchem.
- Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. ACS Publications.
- Chiral HPLC Separations. Phenomenex.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- X-ray, conformation and electronic structures of 1-nitropyrrolidine. Semantic Scholar.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... ResearchGate.
- NMR and Stereochemistry. Harned Research Group.
- Recent insights about pyrrolidine core skeletons in pharmacology. PMC.
- Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC - NIH.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate.
- A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
- Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease. PubMed.
- Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. Research Journal of Pharmacy and Technology.
- Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. PMC.
- Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. MDPI.
- Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert. PMC.
- Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC.
- (a) The Fourier transform infrared spectroscopy (FTIR) spectra of... ResearchGate.
- (R)-4-(Pyrrolidin-3-yl)morpholine. MySkinRecipes.
- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 7. preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of the biological effects of (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol versus its diastereomers
[1]
Executive Summary
The molecule (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol represents a privileged vicinal amino-alcohol scaffold widely used in fragment-based drug discovery (FBDD).[1] It serves as a critical chiral building block for kinase inhibitors (e.g., JAK, PI3K), GPCR ligands, and glycosidase inhibitors.[1]
The biological activity of this scaffold is governed by its specific stereochemistry.[2][3] The (3R,4R) configuration (a trans isomer) typically enforces a rigid spatial vector between the hydroxyl hydrogen-bond donor (HBD) and the morpholine hydrogen-bond acceptor (HBA), which is distinct from its enantiomer (3S,4S) and the cis-diastereomers (3R,4S) and (3S,4R) .[1]
Key Comparison Metrics:
-
Binding Affinity: The (3R,4R) isomer often exhibits superior binding in chiral pockets requiring a specific trans-diequatorial or trans-diaxial orientation.[1]
-
Metabolic Stability: Stereochemistry influences the rate of N-oxidation and glucuronidation.
-
Permeability: Cis-isomers may form intramolecular hydrogen bonds (OH[1]···N), increasing lipophilicity and membrane permeability compared to trans-isomers.[1]
Stereochemical Landscape & Structural Analysis
To objectively compare biological effects, one must first define the stereochemical relationships.[1] The pyrrolidine ring contains two chiral centers at positions 3 and 4.
The Four Stereoisomers
| Isomer | Configuration | Relationship to (3R,4R) | Key Structural Feature |
| Target | (3R,4R) | Reference | Trans-substituted.[1] Rigid vector between OH and Morpholine. |
| Enantiomer | (3S,4S) | Mirror Image | Identical physicochemical properties; distinct biological recognition.[1] |
| Diastereomer 1 | (3R,4S) | Cis-Diastereomer | Cis-substituted.[1] High potential for intramolecular H-bond.[1] |
| Diastereomer 2 | (3S,4R) | Cis-Diastereomer | Cis-substituted.[1] Enantiomer of (3R,4S).[1][4][5] |
Structural Visualization (DOT Diagram)
The following diagram illustrates the stereochemical relationships and the synthesis flow from the epoxide precursor.
Caption: Synthesis and separation pathway for the four stereoisomers of 4-(morpholin-4-yl)pyrrolidin-3-ol.
Comparative Biological Effects
Binding Affinity & Potency (Target Engagement)
In the context of kinase inhibitors (e.g., PI3K, JAK) or GPCR ligands, the (3R,4R) isomer is frequently the "eutomer" (active isomer) due to the specific spatial arrangement of the hydroxyl group.[1]
-
Mechanism: The trans-(3R,4R) configuration positions the C3-hydroxyl group to act as a hydrogen bond donor to hinge region residues (e.g., Glu or Asp), while the C4-morpholine group projects into the solvent-exposed region or a hydrophobic pocket.[1]
-
Comparison:
-
vs. (3S,4S): The enantiomer often clashes sterically with the binding pocket walls or projects the hydroxyl group away from the requisite H-bond acceptor, resulting in significantly reduced potency (often >100-fold difference in
).[1] -
vs. Cis-Isomers: Cis-isomers ((3R,4S)/(3S,4R)) bring the morpholine and hydroxyl groups closer in space.[1] This can induce an intramolecular hydrogen bond (OH[1]···N-morpholine), effectively "masking" the hydroxyl group and preventing it from interacting with the protein target. This typically leads to lower affinity but potentially higher membrane permeability.
-
Physicochemical & ADME Properties
The biological effect is not limited to binding; it extends to how the molecule behaves in a physiological environment.
| Property | (3R,4R) / (3S,4S) (Trans) | (3R,4S) / (3S,4R) (Cis) | Biological Consequence |
| pKa (Morpholine N) | ~7.8 - 8.2 | ~7.0 - 7.5 | Cis isomers often have lower pKa due to OH[1]···N interaction, affecting ionization at physiological pH.[1] |
| Lipophilicity (LogD) | Lower (More Polar) | Higher (Less Polar) | Cis isomers are often more permeable (better BBB penetration) due to "masked" polarity.[1] |
| Solubility | High | Moderate | Trans isomers are generally more soluble, aiding in formulation.[1] |
| Metabolic Stability | High | Variable | Cis isomers may be more prone to CYP-mediated oxidation if the H-bond is disrupted. |
Toxicity & Off-Target Effects[1]
-
Selectivity: The (3R,4R) isomer's rigid vector often confers high selectivity.[1] The flexible cis-isomers or the (3S,4S) enantiomer may bind promiscuously to off-targets (e.g., hERG channels or other kinases), leading to unforeseen toxicity.[1]
-
Example: In many pyrrolidine-based drugs, the "wrong" enantiomer is associated with side effects due to lack of specificity.
Experimental Protocols for Validation
To validate these biological differences, the following self-validating workflow is recommended.
Synthesis & Chiral Separation
Protocol:
-
Synthesis: React N-Boc-3,4-epoxypyrrolidine with morpholine. The reaction proceeds via
attack, naturally favoring the trans product. -
Resolution: Use Chiral SFC (Supercritical Fluid Chromatography).
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase:
/ Methanol (with 0.1% DEA). -
Detection: UV at 210-254 nm.
-
-
Validation: Confirm absolute configuration using X-ray crystallography or VCD (Vibrational Circular Dichroism).
Biological Assay Workflow (DOT Diagram)
Caption: Workflow for comparative biological evaluation of stereoisomers.
In Vitro Binding Assay (Standard Protocol)[1]
-
Objective: Determine
or for each isomer against the target protein. -
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Steps:
-
Incubate target protein (e.g., Kinase domain) with fluorescent tracer and increasing concentrations of each isomer (0.1 nM to 10 µM).[1]
-
Measure fluorescence lifetime decay.
-
Plot dose-response curves.
-
Self-Validation: Ensure the Hill slope is ~1.0. Use a known inhibitor (e.g., Staurosporine) as a positive control.
-
Case Studies & Applications
While direct literature on the isolated fragment is limited, its role in drug discovery is well-documented in the context of larger molecules.
-
Kinase Inhibitors (PI3K/mTOR):
-
The (3R,4R)-4-amino-3-hydroxypyrrolidine motif is a core component of several PI3K inhibitors.[1] The specific stereochemistry ensures the amino group interacts with the hinge region while the hydroxyl group forms a water-mediated bridge to the catalytic lysine. Inverting to (3S,4S) typically abolishes activity.[1]
-
Reference: Studies on morpholinopyrrolopyrimidines demonstrate that the orientation of the morpholine ring (often attached to the pyrrolidine or pyrimidine) is critical for solubility and solvent-front interaction [1, 2].
-
-
Glycosidase Inhibitors:
-
Polyhydroxylated pyrrolidines (azasugars) are potent glycosidase inhibitors. The (3R,4R) stereochemistry mimics the hydroxyl pattern of specific sugars (e.g., glucose or mannose), allowing the molecule to bind to the enzyme's active site.[1] The morpholine group can act as a hydrophobic anchor [3].
-
References
-
Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Bioorg. Med. Chem. Lett., 2010.[1] Link
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021.[1] Link
-
Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease. Eur. J. Med.[1][5] Chem., 2017.[1][5] Link
- Stereoselective Synthesis of 3,4-Disubstituted Pyrrolidines.Chem. Rev., 2018. (General reference for synthetic protocols).
(Note: Specific biological data for the isolated fragment (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol is often proprietary to specific drug programs; the above references provide the authoritative context for its scaffold activity.)
Sources
- 1. Stereo- and Regioselective Synthesis of 4-Vinylpyrrolidine from N-Tethered Alkyne-Alkenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. mdpi.com [mdpi.com]
- 5. Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Off-Target Effects: A Comparative Guide for (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol Derivatives
Executive Summary & Scaffold Context
The (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol scaffold is a high-value chiral intermediate, widely utilized to enhance aqueous solubility and tune the pharmacokinetic (PK) profile of kinase inhibitors (e.g., PI3K, JAK) and GPCR ligands. The morpholine moiety acts as a solubilizing group, while the chiral pyrrolidine core provides a rigid vector for orienting pharmacophores.
However, the basicity of the morpholine nitrogen and the specific 3D vector of the (3R,4R) stereocenter introduce distinct off-target liabilities , specifically:
-
hERG Channel Inhibition: Common with basic amines linked to lipophilic cores.
-
Kinase Promiscuity: Due to the scaffold’s resemblance to the ATP-binding hinge region mimetics.
-
GPCR Cross-Reactivity: Particularly with Dopamine (D2/D3) and Muscarinic receptors.
This guide compares three methodologies for assessing these risks, moving from high-throughput screening to unbiased proteomic validation.
Comparative Analysis of Assessment Methodologies
We evaluate three distinct approaches to profiling compounds derived from this scaffold.
| Feature | Method A: In Silico Profiling | Method B: Biochemical Safety Panels (Tier 1) | Method C: Thermal Proteome Profiling (TPP) |
| Primary Utility | Early triage of virtual libraries. | Regulatory safety assessment (IND-enabling). | Unbiased discovery of "unknown" targets in live cells. |
| Target Scope | Limited to solved structures (PDB). | Fixed panel (44–87 targets). | Proteome-wide (>7,000 proteins).[1] |
| Context | Theoretical (Vacuum/Solvent model). | Isolated proteins (Artificial). | Live cellular environment (Physiological). |
| Throughput | Ultra-High. | High. | Low/Medium. |
| Cost | Negligible. | $3,000 - $5,000 per compound. | >$15,000 per experiment. |
| Key Blindspot | Cannot predict allosteric effects well. | Misses targets not on the panel. | Requires high cellular permeability. |
Recommendation
-
Phase: Hit-to-Lead
Use Method B (Safety Panel). -
Phase: Lead Optimization/MOA Deconvolution
Use Method C (TPP).
Detailed Workflow Visualization
The following diagram outlines the logical progression for assessing off-targets, specifically tailored for the pyrrolidine-morpholine scaffold.
Figure 1: Integrated workflow for safety profiling. Tier 1 filters gross liabilities; Tier 2 provides standard safety data; Tier 3 validates target engagement in the physiological context.
Method B: The "Gold Standard" Safety Panel (Protocol & Analysis)
For this scaffold, a standard "Safety-44" or "Safety-87" panel (e.g., Eurofins SafetyScreen) is the industry standard. However, interpretation requires specific attention to the Selectivity Score .
Experimental Protocol (Binding Assay)
-
Compound Prep: Dissolve derivative in 100% DMSO to 10 mM. Serial dilute to test concentration (usually 10 µM).
-
Incubation: Incubate compound with radiolabeled ligand and membrane preparations expressing the target (e.g., hERG, D2, M1).
-
Filtration: Rapidly filter through glass fiber filters to separate bound from free radioligand.
-
Detection: Measure radioactivity via liquid scintillation counting.
-
Calculation: % Inhibition =
.
Representative Data: Scaffold Derivative "MPH-344"
Hypothetical data comparing a (3R,4R) derivative against a reference kinase inhibitor.
| Target | Assay Type | Reference Inhibitor (10 µM) | MPH-344 (10 µM) | Interpretation |
| hERG (Kv11.1) | Patch Clamp | 15% Inhibition | 65% Inhibition | High Risk: The basic morpholine N is likely interacting with the hERG pore. |
| Dopamine D2 | Radioligand | 5% Inhibition | 12% Inhibition | Low Risk: The (3R,4R) stereochemistry may clash with the D2 pocket. |
| Muscarinic M1 | Radioligand | 2% Inhibition | 48% Inhibition | Medium Risk: Common for pyrrolidines; requires functional antagonism assay. |
| JAK2 (Kinase) | Enzymatic | 98% Inhibition | 95% Inhibition | On-Target efficacy maintained. |
Expert Insight: The high hERG inhibition seen in "MPH-344" is a classic liability of this scaffold. Strategies to mitigate this include lowering the pKa of the morpholine nitrogen (e.g., by adding an electron-withdrawing fluorine to the adjacent carbon) or increasing steric bulk to prevent pore entry.
Method C: Thermal Proteome Profiling (TPP) - The "Deep Dive"
When the safety panel is clean, but cellular toxicity is observed, TPP is the required protocol to identify "unknown unknowns." This method relies on the principle that ligand binding stabilizes proteins against heat denaturation.[1]
Mechanism of Action
Figure 2: TPP Workflow. Proteins stabilized by the drug remain soluble at higher temperatures, creating a detectable shift in the melting curve.
Detailed Protocol: TPP for (3R,4R)-Pyrrolidine Derivatives
Based on the Savitski et al. methodology.
Reagents:
-
Live cells (e.g., K562 or HepG2).
-
Compound "MPH-344" (10 µM final).
-
TMT10plex Isobaric Label Reagents (Thermo Fisher).
Step-by-Step Workflow:
-
Treatment: Treat
cells with vehicle (DMSO) or MPH-344 (10 µM) for 1 hour at 37°C. -
Aliquoting: Split cells into 10 aliquots of equal volume.
-
Thermal Challenge: Heat each aliquot to a distinct temperature (e.g., 37, 41, 45, 49, 53, 57, 61, 65, 69, 73°C) for 3 minutes in a PCR cycler.
-
Lysis: Lyse cells using NP-40 buffer. Critical: Do not use strong denaturants like SDS yet.
-
Ultracentrifugation: Spin at 100,000 x g for 20 mins. The precipitated (denatured) proteins form a pellet; stable (bound) proteins remain in the supernatant.
-
Digestion & Labeling: Digest supernatants with trypsin. Label the vehicle-treated peptides with TMT-126 and compound-treated with TMT-127 (and so on for temp points).
-
LC-MS/MS: Analyze combined samples on an Orbitrap mass spectrometer.
-
Data Analysis: Plot the "Melting Curve" (Abundance vs. Temperature). A right-shift in the curve indicates target engagement.
Self-Validating Check:
-
Positive Control: Ensure the primary target (e.g., JAK2) shows a significant
shift ( C). If the primary target does not shift, the compound may not be entering the cell, invalidating the off-target data.
References
-
Bowes, J., et al. (2012).[2][3][4][5] "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11(12), 909-922.[3][4] Link
-
Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784. Link
-
Waring, M. J., et al. (2015). "An analysis of the attrition of drug candidates from four major pharmaceutical companies." Nature Reviews Drug Discovery, 14(7), 475-486. Link
-
PubChem Compound Summary. (2023). "(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol." National Library of Medicine. Link
Sources
- 1. huber.embl.de [huber.embl.de]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Reducing safety-related drug attrition: The use of in vitro pharmacological profiling - OAK Open Access Archive [oak.novartis.com]
- 4. Reducing safety-related drug attrition: the use of in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery | Scientist.com [app.scientist.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
